molecular formula C13H12N2O3S B4248314 N-(1,3-thiazol-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(1,3-thiazol-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B4248314
M. Wt: 276.31 g/mol
InChI Key: KYUPVHUNUWUYEI-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a thiazole ring and a benzodioxine moiety The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while the benzodioxine structure is a bicyclic system with oxygen atoms

Properties

IUPAC Name

N-(1,3-thiazol-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-13(15-8-12-14-3-6-19-12)9-1-2-10-11(7-9)18-5-4-17-10/h1-3,6-7H,4-5,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUPVHUNUWUYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the benzodioxine moiety. One common method involves the reaction of 2-aminothiazole with a suitable benzodioxine derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and scalability. The use of automated reactors and continuous flow systems can also improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

N-(1,3-thiazol-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzodioxine-containing molecules. Examples are:

    2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.

    Benzodioxole: A related compound with a similar bicyclic structure but lacking the thiazole ring.

Uniqueness

N-(1,3-thiazol-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the combination of the thiazole and benzodioxine moieties, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-thiazol-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-thiazol-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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